3,5-Dimethoxybenzaldehyde

Crystallography Polymorphism Solid-State Chemistry

Isomer identity is critical in dimethoxybenzaldehyde chemistry. The 3,5-substitution pattern uniquely dictates reactivity, polymorph behavior, and enzyme kinetics, making isomer substitution a source of failed syntheses. • Kinetic specificity: Km = 0.022 mM for aryl-alcohol dehydrogenase, distinct from 3,4-isomer (0.012 mM). • Genetic probe: 100% growth inhibition of A. fumigatus sakAΔ/mpkCΔ mutants at 0.8 mM. • Polymer synthesis: Required for isomeric hyperbranched polyetherketones. • Solid-state: Model compound for twinning/metastable polymorph studies. Bulk stocks maintained for immediate dispatch.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 7311-34-4
Cat. No. B042067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzaldehyde
CAS7311-34-4
SynonymsNSC 62667
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=O)OC
InChIInChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3
InChIKeyVFZRZRDOXPRTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzaldehyde Chemical Identity & Specifications


3,5-Dimethoxybenzaldehyde (C₉H₁₀O₃) is a symmetrically substituted dimethoxybenzaldehyde derivative, specifically a meta-methoxy benzaldehyde, characterized by methoxy groups at the 3- and 5-positions of the aromatic ring [1]. As a member of the dimethoxybenzaldehyde isomer family, it is distinct from other positional isomers such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2,5-dimethoxybenzaldehyde [2]. Its physical properties include a melting point of 45–48 °C and a boiling point of 151 °C at 16 mmHg [1]. In organic synthesis, it serves as a versatile building block for constructing complex molecules, including hyperbranched polyetherketones and Schiff base ligands for metal–organic catalysts .

3,5-Dimethoxybenzaldehyde Isomer Substitution Risks


The selection of a specific dimethoxybenzaldehyde isomer for a given application cannot be based solely on shared molecular weight or functional group count. The precise positioning of the two methoxy substituents on the benzene ring profoundly influences physical properties, chemical reactivity, and biological activity. For example, the substitution pattern dictates the compound's melting point, crystal packing, and propensity to form metastable polymorphs under specific thermal conditions [1]. Furthermore, enzymatic recognition and substrate turnover are exquisitely sensitive to the methoxy group arrangement, with 3,5-dimethoxybenzaldehyde exhibiting a markedly different kinetic profile compared to its 3,4-dimethoxy analog [2]. These critical differences mean that substituting one isomer for another can lead to failed syntheses, irreproducible results, or compromised biological assays.

3,5-Dimethoxybenzaldehyde: Performance Evidence vs. Isomers


Thermal Polymorphism vs. 3,4-Isomer

Upon rapid cooling, both 3,5-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde form a metastable polymorph. However, the crystal structure of the 3,5-isomer required refinement as a two-component twin, indicating a more complex solid-state behavior with potential implications for purification, formulation, and long-term storage stability [1].

Crystallography Polymorphism Solid-State Chemistry

Enzyme Kinetics vs. 3,4-Isomer

For the aryl-alcohol dehydrogenase from Phanerodontia chrysosporium, 3,5-dimethoxybenzaldehyde exhibits a Michaelis constant (Kₘ) of 0.022 mM, whereas the 3,4-dimethoxy isomer shows a Kₘ of 0.012 mM [1]. This near two-fold difference in affinity under identical assay conditions (pH 6.1, 30°C) indicates that the enzyme's active site has a distinct preference based on the methoxy substitution pattern.

Enzymology Biocatalysis Kinetic Parameters

Antifungal Selectivity in MAPK Mutants

In antifungal screening, 3,5-dimethoxybenzaldehyde at a concentration of 0.8 mM achieves 100% growth inhibition against Aspergillus fumigatus MAPK mutants (sakAΔ and mpkCΔ), a sensitivity profile not universally observed for all benzaldehyde analogs [1]. While other dimethoxybenzaldehydes, such as veratraldehyde, are also described as antifungal, this specific, quantitative genotype-dependent susceptibility profile is a defining characteristic of the 3,5-isomer.

Antifungal Agents Mycology Chemical Genetics

Melting Point vs. Positional Isomers

The melting point of 3,5-dimethoxybenzaldehyde is consistently reported in the range of 44–51°C, with a typical value of 45–48°C . This contrasts with its closest structural analog, 3,4-dimethoxybenzaldehyde (veratraldehyde), which melts slightly lower at 40–43°C , and 2,5-dimethoxybenzaldehyde, which melts higher at 46–52°C . The more thermally stable methyl analog, 3,5-dimethylbenzaldehyde, is a liquid at room temperature with a melting point of 8–10°C .

Physical Properties Purification Material Science

Meta-Functionalized Polymer Building Block

The symmetrical 3,5-substitution pattern of 3,5-dimethoxybenzaldehyde makes it an ideal precursor for the synthesis of isomeric hyperbranched polyetherketones . This is a distinct advantage over asymmetrical isomers like 3,4-dimethoxybenzaldehyde, which cannot produce the same well-defined, symmetrical polymer architecture. Furthermore, it is a key starting material for Schiff base ligands used in C–O coupling and Suzuki–Miyaura catalysis [1].

Polymer Chemistry Coordination Chemistry Organic Synthesis

3,5-Dimethoxybenzaldehyde Application Scenarios


Symmetrical Hyperbranched Polyetherketone Synthesis

The symmetrical 3,5-substitution pattern is structurally required for the preparation of specific isomeric hyperbranched polyetherketones. Procurement of this specific isomer is essential; other dimethoxybenzaldehydes will not yield the targeted polymer architecture .

Aryl-Alcohol Dehydrogenase Biocatalysis

Investigations involving aryl-alcohol dehydrogenase from Phanerodontia chrysosporium should utilize 3,5-dimethoxybenzaldehyde as a defined substrate. Its Kₘ value of 0.022 mM is distinct from that of 3,4-dimethoxybenzaldehyde (0.012 mM), making it a necessary tool for kinetic and substrate specificity experiments [1].

Fungal MAPK Pathway Chemical Genetics

Research focusing on the cell wall integrity pathway in Aspergillus fumigatus can employ 3,5-dimethoxybenzaldehyde as a selective chemical probe. Its ability to cause 100% growth inhibition of sakAΔ and mpkCΔ mutants at 0.8 mM provides a specific, quantitative phenotype not guaranteed by other benzaldehyde analogs [2].

Polymorphism & Twinning Crystallography

For solid-state chemistry and crystallography research, 3,5-dimethoxybenzaldehyde serves as a model compound for studying twinning and metastable polymorph formation. Its unique solid-state behavior upon rapid cooling, requiring twinning refinement, distinguishes it from other isomers like 3,4-dimethoxybenzaldehyde [3].

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